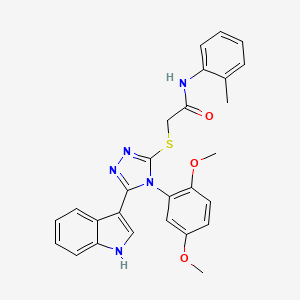

2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O3S/c1-17-8-4-6-10-21(17)29-25(33)16-36-27-31-30-26(20-15-28-22-11-7-5-9-19(20)22)32(27)23-14-18(34-2)12-13-24(23)35-3/h4-15,28H,16H2,1-3H3,(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXLWNJJIBWGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of the Compound

This compound belongs to a class of molecules known as triazole derivatives, which are recognized for their diverse pharmacological activities. The inclusion of indole and methoxyphenyl groups enhances its potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various triazole derivatives, including the compound . Research indicates that it exhibits significant cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects of this compound on different cancer cell lines, it was found to have notable activity against:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colon) | 0.67 |

| PC-3 (Prostate) | 0.80 |

| ACHN (Renal) | 0.87 |

These values indicate that the compound is effective at low concentrations, suggesting a strong anticancer activity .

The proposed mechanism of action involves the inhibition of specific pathways that are crucial for cancer cell proliferation and survival. Molecular docking studies suggest that this compound interacts with key proteins involved in tumor growth and metastasis.

Key Findings from Molecular Docking Studies

- Target Proteins: The compound shows a high affinity for proteins involved in cell signaling pathways related to cancer.

- Binding Energy: The binding energy values indicate strong interactions with target proteins, which is essential for its efficacy in inhibiting cancer cell growth.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the molecular structure can significantly impact potency and selectivity.

Notable Modifications

- Indole Substitution: Variations in the indole ring can enhance or reduce cytotoxicity.

- Methoxy Group Positioning: The position of methoxy groups on the phenyl ring influences binding affinity and selectivity towards cancer cells.

Comparative Analysis Table

| Modification | Effect on Activity |

|---|---|

| Indole substitution | Increased cytotoxicity |

| Methoxy positioning | Enhanced binding affinity |

| Triazole ring variations | Altered mechanism of action |

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that include the formation of the triazole ring and subsequent modifications to introduce the thio and acetamide groups. Various methodologies have been reported in literature focusing on optimizing yields and purity. For instance, studies have highlighted the synthesis of related indole derivatives, which are pivotal in medicinal chemistry due to their diverse pharmacological properties .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example:

- Antifungal Activity : Certain derivatives have demonstrated effectiveness against various Candida species and pathogenic bacteria. Studies have shown that these compounds can inhibit growth effectively compared to standard antifungal agents .

- Antibacterial Activity : The compound has been evaluated for its antibacterial properties against a range of Gram-positive and Gram-negative bacteria. In vitro assays revealed strong inhibition rates, suggesting potential as a lead compound for antibiotic development .

Anticancer Potential

Emerging research has also pointed towards the anticancer potential of this compound. Specific studies have demonstrated that related indole-triazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Therapeutic Implications

The diverse biological activities of 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide suggest its potential utility in:

- Antimicrobial Therapy : As a candidate for developing new antibiotics or antifungal agents.

- Cancer Treatment : As a part of combination therapy or as a standalone agent targeting specific cancer types.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in clinical and preclinical settings:

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether group (–S–) undergoes nucleophilic substitution reactions under alkaline conditions. For example:

-

Reaction with alkyl halides :

The sulfur atom acts as a nucleophile, displacing halides to form new thioether derivatives.

| Reaction Conditions | Product | Reference |

|---|---|---|

| Ethanol, NaOH, reflux (4–6 h) | Alkylated thioether derivatives (e.g., –S–R where R = alkyl) |

This reactivity is analogous to structurally similar triazole-thioether systems, where substitution enhances bioactivity or solubility .

Hydrolysis of the Acetamide Group

The acetamide moiety (–NHCO–) undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Cleavage to form carboxylic acid (–COOH) and o-toluidine.

-

Basic hydrolysis : Formation of carboxylate salts.

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Acidic | HCl (6M), reflux (8–12 h) | Carboxylic acid + o-toluidine | |

| Basic | NaOH (10%), ethanol, 80°C (6 h) | Sodium carboxylate + o-toluidine |

Oxidation of the Thioether to Sulfone

The thioether group is oxidized to sulfone (–SO₂–) using strong oxidizing agents:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C (24 h) | Sulfone derivative | |

| KMnO₄ | H₂SO₄, 0°C (controlled) | Sulfonic acid (–SO₃H) |

Sulfone derivatives are often explored for enhanced metabolic stability in drug design .

Cycloaddition Reactions at the Triazole Ring

The 1,2,4-triazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes:

| Dipolarophile | Conditions | Product | Reference |

|---|---|---|---|

| Acetonitrile | Cu(I) catalyst, 100°C (12 h) | Fused triazole-imidazole systems | |

| Phenylacetylene | Microwave, 120°C (2 h) | Triazole-alkyne adducts |

Such reactions expand the heterocyclic framework for structure-activity studies .

Functionalization of the Indole Moiety

The indole group undergoes electrophilic substitution, though steric hindrance from adjacent groups limits reactivity:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C (1 h) | 5-Nitroindole derivative | |

| Sulfonation | SO₃, DMF, 50°C (3 h) | Indole-3-sulfonic acid |

These modifications are less common due to steric protection by the triazole and dimethoxyphenyl groups.

Coordination Chemistry with Metal Ions

The triazole nitrogen atoms act as ligands for transition metals, forming complexes:

| Metal Salt | Conditions | Complex Structure | Reference |

|---|---|---|---|

| Cu(II) chloride | Methanol, RT (2 h) | Octahedral Cu(II)-triazole complex | |

| Pd(II) acetate | DMF, 80°C (6 h) | Square-planar Pd(II) adduct |

Metal complexes are studied for catalytic or antimicrobial applications .

Alkylation/Acylation of the Triazole Nitrogen

The N4 position of the triazole undergoes alkylation or acylation:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Ethyl bromoacetate | K₂CO₃, DMF, 60°C (8 h) | N4-alkylated triazole | |

| Acetyl chloride | Pyridine, RT (12 h) | N4-acetylated derivative |

These reactions modulate electronic properties and bioavailability .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The compound belongs to a broader class of 1,2,4-triazole-3-thioacetamides , which exhibit structural diversity in their aryl and heteroaryl substituents. Key analogues and their distinguishing features are summarized below:

Table 1: Structural Comparison of Triazole Thioacetamide Derivatives

Key Observations :

- Substituent Effects: The target compound’s 2,5-dimethoxyphenyl group may enhance electron-donating capacity and solubility compared to phenyl or nitro-substituted analogues (e.g., 5q, 9d).

- Acetamide Tail : The o-tolyl group in the target compound balances steric bulk and hydrophobicity, differing from the butylphenyl (OLC15) or ethylphenyl (VUAA1) chains, which modulate receptor binding kinetics .

Table 2: Physicochemical Data for Selected Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.